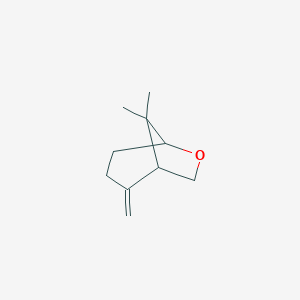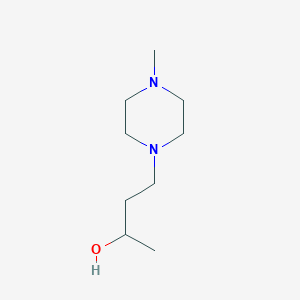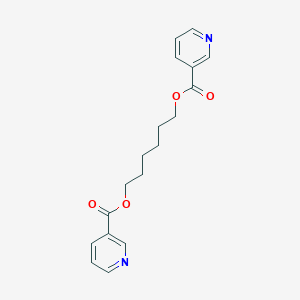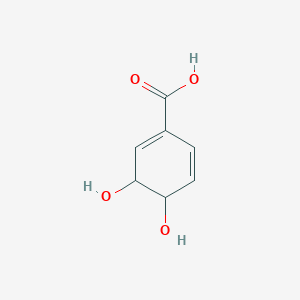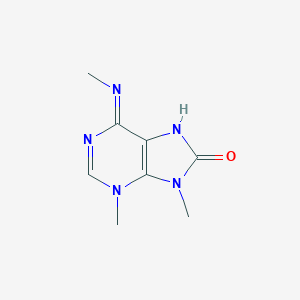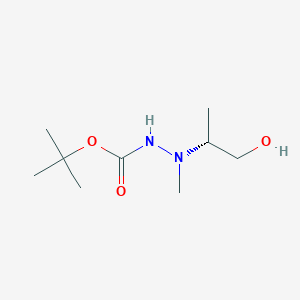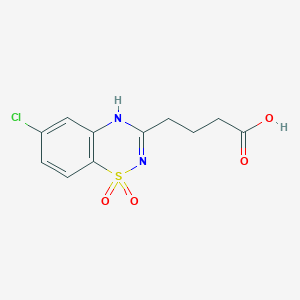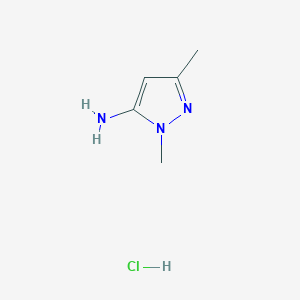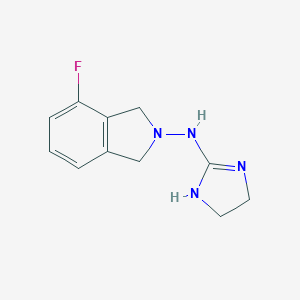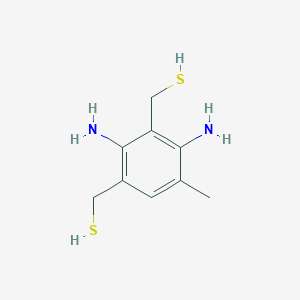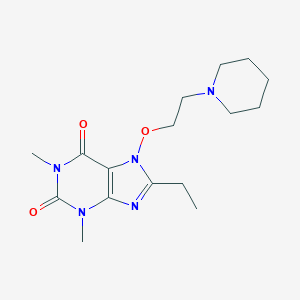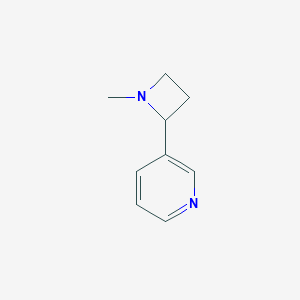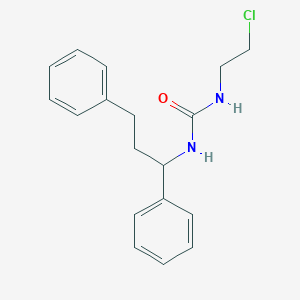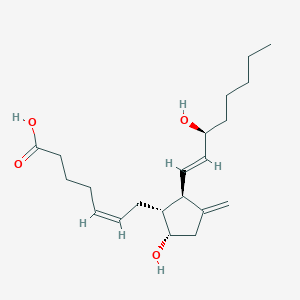
11-デオキシ-11-メチレン プロスタグランジン D2
概要
説明
11-deoxy-11-methylene Prostaglandin D2 is a chemically stable, isosteric analog of Prostaglandin D2. In this compound, the 11-keto group is replaced by an exocyclic methylene group, which enhances its stability compared to the parent compound . This modification makes it a valuable tool in scientific research, particularly in studies related to adipogenesis and prostaglandin receptor interactions .
科学的研究の応用
11-deoxy-11-methylene Prostaglandin D2 has several applications in scientific research:
Chemistry: Used as a stable analog for studying the chemical properties and reactions of Prostaglandin D2.
Biology: Investigated for its role in adipogenesis and its interactions with prostaglandin receptors
Medicine: Potential therapeutic applications due to its stability and receptor interactions.
Industry: Utilized in the development of new prostaglandin analogs for various applications
作用機序
11-デオキシ-11-メチレン プロスタグランジンD2の作用機序は、プロスタグランジン受容体、特にD-プロスタノイド受容体1 (DP1) および2 (DP2) との相互作用に関係しています。 ペロキシソーム増殖因子活性化受容体ガンマ (PPARγ) の発現をダウンレギュレートすることにより、脂肪の貯蔵を刺激し、脂肪形成を抑制することが示されています 。 この化合物の安定性により、これらの受容体との長時間の相互作用が可能になり、プロスタグランジンシグナル伝達経路を研究するための貴重なツールとなっています .
類似化合物:
プロスタグランジンD2: 11-ケト基の存在により安定性が低い、親化合物。
11-デオキシ プロスタグランジンD2: 11位に異なる修飾が加えられた別のアナログ。
11-メチレン プロスタグランジンE2: プロスタグランジンE系列における、外環状メチレン基を持つ類似化合物
独自性: 11-デオキシ-11-メチレン プロスタグランジンD2は、その向上した安定性と特定の受容体との相互作用により独自性を持っています。 これは、安定性が重要な長期間の研究や用途に特に役立ちます .
準備方法
合成経路と反応条件: 11-デオキシ-11-メチレン プロスタグランジンD2の合成は、プロスタグランジンD2の11-ケト基を外環状メチレン基に置き換えることから始まります。 これは通常、還元とメチレン化のステップを含む一連の有機反応によって達成されます .
工業的生産方法: 特定の工業的生産方法は広く文書化されていませんが、合成には、製薬業界で使用されている標準的な有機合成技術が用いられる可能性が高いです。 これらの方法には、高純度試薬の使用、制御された反応条件、最終製品の安定性と純度を保証する精製ステップが含まれます .
化学反応の分析
反応の種類: 11-デオキシ-11-メチレン プロスタグランジンD2は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物に存在するヒドロキシル基を修飾することができます。
還元: 還元反応は、残りのケト基を還元することにより、化合物をさらに安定化させることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまなメチレン置換化合物を生成する可能性があります .
4. 科学研究への応用
11-デオキシ-11-メチレン プロスタグランジンD2は、科学研究においていくつかの応用があります。
化学: プロスタグランジンD2の化学的性質と反応を研究するための安定なアナログとして使用されます。
生物学: 脂肪形成における役割とプロスタグランジン受容体との相互作用について調査されています
医学: 安定性と受容体相互作用による潜在的な治療用途。
類似化合物との比較
Prostaglandin D2: The parent compound, which is less stable due to the presence of the 11-keto group.
11-deoxy Prostaglandin D2: Another analog with a different modification at the 11 position.
11-methylene Prostaglandin E2: A similar compound in the Prostaglandin E series with an exocyclic methylene group
Uniqueness: 11-deoxy-11-methylene Prostaglandin D2 is unique due to its enhanced stability and specific receptor interactions. This makes it particularly useful for long-term studies and applications where stability is crucial .
特性
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZAFJXVUNORLT-SFIVEXQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 11-deoxy-11-methylene-PGD2 interact with its targets and what are the downstream effects?
A1: 11-deoxy-11-methylene-PGD2 interacts with the D-prostanoid receptors, DP1 and DP2. [] While it exhibits some agonist activity at DP2, it acts primarily as a DP2 antagonist. [] This antagonistic activity at DP2 has been linked to the suppression of adipogenesis in 3T3-L1 cells. [] The compound also impacts DP1 expression, potentially contributing to its anti-adipogenic effects. []
Q2: How does the stability of 11-deoxy-11-methylene-PGD2 compare to PGD2?
A2: 11-deoxy-11-methylene-PGD2 demonstrates higher stability compared to PGD2. [] This enhanced stability is attributed to its resistance to spontaneous transformation into PGJ2 derivatives. [] This increased stability makes it a more potent suppressor of adipogenesis compared to PGD2 when added during the differentiation phase. []
Q3: Are there any known structure-activity relationships for 11-deoxy-11-methylene-PGD2?
A3: Research indicates that modifications to the 9-hydroxyl and 11-oxo groups of PGD2 can significantly impact its activity at DP1 and DP2 receptors. [] For instance, replacing the 11-oxo group with a CH2 group, as seen in 11-deoxy-11-methylene-PGD2, results in a loss of DP1 and DP2 agonist activity while conferring DP2 antagonist activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


